molecular formula C8H7F4N B12953899 3-Fluoro-4-(2,2,2-trifluoroethyl)aniline

3-Fluoro-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12953899
M. Wt: 193.14 g/mol
InChI Key: ZEVQXEDQUKQHFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7F4N It is a fluorinated aromatic amine, characterized by the presence of both fluoro and trifluoroethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(2,2,2-trifluoroethyl)aniline typically involves the introduction of fluoro and trifluoroethyl groups onto an aniline derivative. One common method involves the reaction of 3-fluoroaniline with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluoro and trifluoroethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Fluoro-4-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2,2,2-trifluoroethyl)aniline depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(trifluoromethyl)aniline
  • 2-Fluoro-4-(trifluoromethyl)aniline
  • 4-(2,2,2-Trifluoroethyl)aniline

Uniqueness

3-Fluoro-4-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the fluoro and trifluoroethyl groups on the benzene ring. This arrangement can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

3-fluoro-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-7-3-6(13)2-1-5(7)4-8(10,11)12/h1-3H,4,13H2

InChI Key

ZEVQXEDQUKQHFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.